Product packaging for tert-Butyl D-leucinate hydrochloride(Cat. No.:CAS No. 13081-32-8)

tert-Butyl D-leucinate hydrochloride

Cat. No.: B591160
CAS No.: 13081-32-8
M. Wt: 223.74 g/mol
InChI Key: RFUWRXIYTQGFGA-DDWIOCJRSA-N
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Description

D-Leucine tert-butyl ester hydrochloride is a chemically modified form of the D-isomer of leucine (B10760876), an essential amino acid. The addition of a tert-butyl ester to the carboxylic acid group and its formulation as a hydrochloride salt enhance its utility in specific synthetic applications. The tert-butyl ester serves as a protecting group, a temporary modification that prevents the carboxylic acid from participating in reactions while other parts of the molecule are being manipulated. This protection is crucial in multi-step syntheses, such as peptide synthesis, where precise control over reactive sites is necessary. google.comlibretexts.org The hydrochloride salt form often improves the compound's stability and handling characteristics, making it a reliable reagent in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClNO2 B591160 tert-Butyl D-leucinate hydrochloride CAS No. 13081-32-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-32-8
Record name tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride
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Synthetic Methodologies and Chemical Transformations of D Leucine Tert Butyl Ester Hydrochloride

Stereoselective Synthesis Routes to D-Leucine tert-Butyl Ester Hydrochloride

The primary challenge in synthesizing D-Leucine tert-butyl ester hydrochloride lies in controlling the stereochemistry at the α-carbon to isolate the desired D-enantiomer. Various advanced methodologies have been developed to achieve high stereoselectivity.

Enzymatic resolutions are a cornerstone in the production of enantiomerically pure amino acids, including D-tert-leucine, the immediate precursor to the target ester. These biocatalytic methods leverage the high stereospecificity of enzymes to resolve racemic mixtures.

One prominent method involves the kinetic resolution of racemic DL-tert-leucine. For instance, a highly efficient enzymatic oxidation system has been developed using leucine (B10760876) dehydrogenase. In this system, the L-enantiomer from a racemic mixture of DL-tert-leucine is selectively oxidized, leaving the D-enantiomer untouched. The process is driven to completion by coupling the primary reaction with an irreversible NAD⁺ regeneration step involving NADH oxidase, resulting in D-tert-leucine with an enantiomeric excess (ee) of over 99%. georgiasouthern.edu

Another successful enzymatic strategy employs proteases for the stereoselective hydrolysis of racemic N-acyl-amino acid esters. A protease from Bacillus licheniformis (sold as Alcalase) can catalyze the hydrolysis of racemic N-acetyl-tert-leucine chloroethyl ester. The enzyme selectively hydrolyzes the L-ester, leaving the D-ester enantiomer, which can then be chemically saponified to yield optically pure D-tert-leucine. mdpi.comrsc.org

Table 1: Enzymatic Resolution Approaches for D-tert-Leucine Precursors

Enzyme System Substrate Principle Product Enantiomeric Excess (ee) Reference
Leucine Dehydrogenase & NADH Oxidase DL-tert-leucine Selective oxidation of L-enantiomer D-tert-leucine >99% georgiasouthern.edu
Protease (Alcalase) (+/-)-N-acetyl-tert-leucine chloroethyl ester Selective hydrolysis of L-ester D-N-acetyl-tert-leucine chloroethyl ester Not specified, but yields optically pure D-tert-leucine after saponification mdpi.comrsc.org

This table summarizes selected enzymatic methods for resolving racemic mixtures to obtain precursors for D-Leucine tert-Butyl Ester Hydrochloride.

Chemo-enzymatic synthesis combines the selectivity of biocatalysis with the versatility of traditional chemical reactions to create efficient and sustainable processes. nih.govresearchgate.net For the synthesis of D-tert-leucine, a typical chemo-enzymatic route involves the enzymatic resolution of a chemically modified racemic precursor, followed by a chemical deprotection step. mdpi.comrsc.org

A well-documented example begins with the chemical synthesis of a racemic derivative, such as (±)-N-acetyl-tert-leucine chloroethyl ester. This substrate is then subjected to enzymatic hydrolysis, as described previously, where an enzyme like Alcalase selectively acts on the L-enantiomer. mdpi.com After the enzymatic step, the unreacted D-enantiomer of the N-acetylated ester is separated. The final step is a straightforward chemical reaction: acidic hydrolysis (saponification) of this ester to remove both the N-acetyl and the chloroethyl ester groups, yielding the final, enantiomerically pure D-tert-leucine. mdpi.comrsc.org This product can then be esterified with isobutylene (B52900) or via other methods to produce D-Leucine tert-Butyl Ester.

While standard kinetic resolution is effective, its maximum theoretical yield is limited to 50% because one enantiomer is discarded. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting (undesired) enantiomer. nih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, pushing the maximum yield toward 100%. nih.govdntb.gov.ua

In the context of producing D-amino acid esters, a DKR process would involve a racemic mixture of an amino acid ester (e.g., DL-Leucine tert-butyl ester) and two catalysts: an enzyme that selectively acylates or deacylates the D-enantiomer and a racemization catalyst that continuously interconverts the remaining L-enantiomer into the D-form. For example, an l-amino acid amidase could be used in the presence of a racemase like α-amino-ε-caprolactam racemase to convert an L-amino acid amide into the D-amino acid. dntb.gov.ua This principle is broadly applicable and represents a powerful strategy for the efficient synthesis of chiral compounds like D-Leucine tert-Butyl Ester. organic-chemistry.org

Beyond biocatalysis, non-enzymatic chiral catalysts, including metal complexes and small organic molecules (organocatalysts), offer powerful alternatives for asymmetric synthesis. frontiersin.org These methods often involve the construction of the chiral center rather than the resolution of a racemate.

A prominent strategy is the asymmetric alkylation of a glycine-derived Schiff base. For instance, N-(diphenylmethylene) glycine (B1666218) tert-butyl ester can be deprotonated to form a nucleophilic enolate, which is then alkylated using an alkyl halide. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from cinchona alkaloids. rsc.org Using a cinchonine-derived catalyst, various alkyl halides can be added to the glycine tert-butyl ester template to produce α-amino acid esters with high yields (82–92%) and excellent enantioselectivity (94–99% ee). rsc.org This method could be adapted for the synthesis of D-Leucine tert-butyl ester by using isobutyl bromide as the alkylating agent and the appropriate enantiomer of the catalyst.

Synergistic catalytic systems combining chiral aldehydes (like BINOL-derived aldehydes) with transition metals (e.g., zinc or palladium complexes) have also been developed for the enantioselective α-functionalization of N-unprotected amino acid esters. dntb.gov.uaorganic-chemistry.org These systems mimic enzymatic processes by forming a Schiff base between the amino ester and the chiral aldehyde, which then undergoes a stereocontrolled reaction. organic-chemistry.org

Table 2: Selected Chiral Catalyst Systems for Amino Acid Ester Synthesis

Catalyst Type Substrate Example Reaction Type Key Features Reference
Chiral Phase-Transfer Catalyst (Cinchona alkaloid derivative) N-(diphenylmethylene) glycine tert-butyl ester Asymmetric Alkylation High yields and enantioselectivity (up to 99% ee). Cost-effective and scalable. rsc.org
Chiral Ni(II) Complex (Schiff base ligand) Ni(II) complex of glycine or alanine (B10760859) Schiff base Asymmetric Alkylation Allows for the synthesis of tailor-made amino acids with high stereocontrol. nih.gov

This table highlights some non-enzymatic catalytic strategies applicable to the asymmetric synthesis of D-amino acid esters.

Chemical Derivatization Strategies Utilizing D-Leucine tert-Butyl Ester Hydrochloride

Once synthesized, D-Leucine tert-butyl ester hydrochloride is a valuable intermediate for further chemical transformations, most notably in peptide synthesis and the creation of complex organic molecules. The amine group is a key reactive handle for derivatization.

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry. D-Leucine tert-butyl ester hydrochloride is an excellent nucleophile for these reactions after neutralization of the hydrochloride salt. The free amine can be generated in situ by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N).

Once the free amine is available, it can react with an activated carboxylic acid to form an amide bond. Common methods for activating the carboxylic acid include:

Conversion to Acid Chlorides: The carboxylic acid is converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the amino ester proceeds rapidly.

Use of Coupling Agents: A wide array of coupling agents facilitate amide bond formation by activating the carboxylic acid in situ, minimizing the need for harsh reagents. These agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A borate (B1201080) ester, B(OCH₂CF₃)₃, has also been shown to be effective for the direct amidation of unprotected amino acids with amine nucleophiles, including amino acid tert-butyl esters, to form dipeptides. This highlights the versatility of the amino ester as a building block in peptide synthesis.

Esterification and Transesterification Reactions

The synthesis of D-Leucine tert-butyl ester is primarily achieved through direct esterification of D-leucine or via transesterification.

Direct Esterification: The most common industrial method involves the reaction of D-leucine with isobutylene in the presence of a strong acid catalyst. The reaction is typically performed under pressure in a suitable solvent like dichloromethane. The acid catalyst, such as p-Toluenesulfonic acid (PTSA) or sulfuric acid, protonates the isobutylene to form a tert-butyl cation, which is then attacked by the carboxylic acid of D-leucine. Following the formation of the ester, the hydrochloride salt is prepared by introducing hydrogen chloride gas into a solution of the free base ester dissolved in an inert solvent, such as diethyl ether, causing the salt to precipitate.

Transesterification: An alternative route is the transesterification of D-leucine with tert-butyl acetate, catalyzed by a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.com This method can be advantageous under certain conditions, offering a different approach to forming the bulky ester group. thieme-connect.com Recent developments have shown that bis(trifluoromethanesulfonyl)imide (Tf2NH) can facilitate the tert-butylation of various free amino acids in tert-butyl acetate, often proceeding faster and in higher yields compared to conventional methods. thieme-connect.com

The table below summarizes various catalytic systems used for the synthesis of amino acid tert-butyl esters.

Table 1: Catalytic Systems for tert-Butyl Esterification of Amino Acids
MethodCatalyst/ReagentTypical SubstrateKey FeaturesReference
Direct EsterificationIsobutylene, p-Toluenesulfonic acid (PTSA)D-ThreonineCommon industrial method, requires pressure vessel (autoclave). fishersci.com
Direct EsterificationIsobutylene, Sulfuric AcidGeneral Amino AcidsTraditional method; can have long reaction times. fishersci.com
Transesterificationtert-Butyl Acetate, Perchloric Acid (HClO₄)Free Amino AcidsOften used, but perchloric acid is a hazardous reagent. thieme-connect.com
Transesterificationtert-Butyl Acetate, Bis(trifluoromethanesulfonyl)imide (Tf₂NH)Free Amino Acids (e.g., L-Leucine, L-Phenylalanine)Faster reaction, higher yields, and safer than HClO₄. thieme-connect.com

N-Protection and Deprotection Strategies

In multi-step peptide synthesis, the nucleophilic amine of D-leucine tert-butyl ester must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The protection is typically achieved by reacting the ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to neutralize the hydrochloride and facilitate the reaction. chemicalbook.comorganic-chemistry.org

The primary challenge lies in the subsequent deprotection of the N-Boc group without cleaving the acid-labile tert-butyl ester. Standard strong acid conditions (e.g., neat trifluoroacetic acid) would remove both groups. youtube.com Therefore, selective deprotection strategies are critical. Research has focused on finding mild acidic or alternative conditions that differentiate between the two tert-butyl-based protecting groups.

Key strategies include:

Mild Acidolysis: Using carefully controlled concentrations of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, has been shown to be effective for removing the N-Boc group while leaving the tert-butyl ester intact, especially when the reaction is performed at low temperatures.

Lewis Acids: Certain Lewis acids have been investigated for selective deprotection. For instance, a system of CeCl₃·7H₂O and NaI can selectively cleave tert-butyl esters in the presence of N-Boc groups, reversing the usual selectivity. While this is the opposite of the desired transformation, it highlights the potential for Lewis acids to modulate reactivity.

Catalytic Deprotection: A novel method utilizes a catalytic amount of copper(II) triflate (Cu(OTf)₂) for the mild cleavage of N-tert-butyl and N-Boc groups, offering a favorable alternative to strong acids.

The following table outlines different deprotection conditions and their selectivity.

Table 2: N-Boc Deprotection Strategies in the Presence of tert-Butyl Esters
Reagent/ConditionSelectivityCommentsReference
Trifluoroacetic Acid (TFA)LowCleaves both N-Boc and tert-butyl ester groups. youtube.com
4M HCl in 1,4-DioxaneHighEffective for selective N-Boc removal when used in controlled equivalents at low temperature. nih.gov
Cu(OTf)₂ (catalytic)HighA mild, catalytic method for de-tert-butylation and Boc-deprotection of amides. peptide.com
Oxalyl chlorideHighReported for mild deprotection of the N-Boc group. acs.org

Reaction Mechanisms and Kinetic Studies Involving D-Leucine tert-Butyl Ester Hydrochloride

Investigation of Reaction Pathways in Peptide Coupling Reactions

In peptide synthesis, D-Leucine tert-butyl ester hydrochloride serves as the amine component (the C-terminal residue of a growing peptide chain). For it to react, the hydrochloride salt must first be neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to liberate the free primary amine.

The general mechanism for forming a peptide bond involves the activation of the carboxylic acid group of the incoming N-protected amino acid (the carboxyl component) by a coupling reagent. youtube.com This activation step converts the carboxyl's hydroxyl group into a better leaving group, forming a highly reactive intermediate. Common intermediates include active esters, acid anhydrides, or acyl-uronium species. The liberated amine from the D-leucine ester then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the new amide (peptide) bond.

Several classes of coupling reagents are used, each with its own mechanistic pathway:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used, which trap the O-acylisourea to form a less reactive, but more stable, HOBt-active ester, reducing the risk of side reactions. peptide.com

Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient activators that form active esters or related species in situ. For example, HBTU reacts with the carboxyl component to form an HOBt-active ester, which then rapidly reacts with the amine component. These reagents are often preferred for their high yields and fast reaction kinetics, especially when coupling sterically hindered amino acids like D-leucine.

Table 3: Comparison of Common Peptide Coupling Reagents
Reagent ClassExample(s)Mechanism/Active IntermediateAdvantagesDisadvantagesReference
CarbodiimidesDCC, DIC, EDCO-acylisoureaInexpensive and effective.High risk of racemization without additives; byproduct removal can be difficult (DCC). youtube.com
Phosphonium SaltsBOP, PyBOPOBt or OAt active esterHigh efficiency, low racemization with additives.Byproducts can be carcinogenic (BOP). nih.gov
Aminium/Uronium SaltsHBTU, TBTU, HATUOBt or OAt active esterVery fast, high yields, suitable for hindered couplings.More expensive; can cause guanidinylation of the free amine if used in excess. nih.gov

Stereochemical Outcomes in Asymmetric Transformations

The preservation of stereochemical integrity at the α-carbon is paramount when using D-Leucine tert-butyl ester hydrochloride in synthesis. The D-configuration is essential for the final biological activity of many target molecules, particularly peptides designed to interact with specific biological systems. nih.gov The primary risk to stereochemical purity is racemization (the conversion of the D-enantiomer to a D/L mixture) during the peptide coupling step. highfine.com

However, studies have shown that several factors during the coupling reaction can influence the extent of racemization:

Choice of Coupling Reagent and Additives: The use of carbodiimides alone leads to significant racemization. nih.gov The addition of racemization-suppressing agents like HOBt or HOAt is crucial. peptide.comhighfine.com These additives form active esters that are more resistant to oxazolone (B7731731) formation than the O-acylisourea intermediate. Reagents like HATU, which incorporate an HOAt moiety directly, are particularly effective at preserving stereochemistry.

Solvent and Base: The polarity of the solvent and the strength of the base used can impact racemization rates. Polar solvents like Dimethylformamide (DMF) can sometimes increase racemization compared to less polar options like Dichloromethane (DCM). nih.gov

Steric Hindrance: The coupling of bulky residues, such as tert-leucine, can be slow, allowing more time for racemization to occur. nih.gov Therefore, highly efficient coupling reagents are necessary.

Research has quantified the level of epimerization (the undesired stereoisomer) under various conditions.

Table 4: Effect of Coupling Additives on Racemization
Coupling MethodActivating ReagentAdditiveRacemization RiskCommentsReference
CarbodiimideDICNoneHighFormation of highly reactive O-acylisourea intermediate is prone to racemization. highfine.com
CarbodiimideDICHOBtLowForms HOBt-ester, which is more stable and less prone to racemization. peptide.comhighfine.com
CarbodiimideDICHOAtVery LowHOAt is more acidic than HOBt and provides superior racemization suppression. highfine.com
Onium SaltHATU(Internal HOAt)Very LowConsidered one of the best reagents for suppressing racemization, especially for sensitive residues. highfine.com

Analytical and Characterization Techniques in D Leucine Tert Butyl Ester Hydrochloride Research

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of D-Leucine tert-Butyl Ester Hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, distinct signals correspond to the different types of protons. The nine protons of the tert-butyl group are expected to appear as a prominent singlet, typically in the range of δ 1.3-1.5 ppm, due to their chemical equivalence and the absence of adjacent protons for coupling. rsc.orgnih.gov The protons of the isobutyl group of the leucine (B10760876) side chain exhibit more complex splitting patterns. For instance, the two methyl groups of the isobutyl moiety are often diastereotopic, leading to two separate doublets. The methine proton (CH) adjacent to these methyls would appear as a multiplet, and the methylene (B1212753) protons (CH₂) would also show as a multiplet. The alpha-proton (α-CH) on the stereocenter typically resonates further downfield and its signal is influenced by the adjacent amine group. rsc.org The protons of the amine hydrochloride (NH₃⁺) may appear as a broad signal.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is characteristically found far downfield, often in the δ 170-173 ppm region. nih.gov The quaternary carbon of the tert-butyl group appears around δ 83 ppm, while its three equivalent methyl carbons are observed upfield, typically near δ 28 ppm. rsc.org The carbons of the leucine side chain and the alpha-carbon would have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 1: Representative NMR Data for Leucine Ester Derivatives

Nucleus Functional Group Expected Chemical Shift (δ) ppm Description
¹H NMRtert-Butyl (CH₃)₃1.3 - 1.5Singlet
Isobutyl (CH₃)₂~0.9Doublets
Alpha-Proton (α-CH)~4.1Multiplet
¹³C NMRCarbonyl (C=O)170 - 173Ester Carbonyl
tert-Butyl (quaternary C)~83Quaternary Carbon
tert-Butyl (CH₃)~28Methyl Carbons

Note: Exact chemical shifts can vary based on the solvent and specific experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of D-Leucine tert-Butyl Ester Hydrochloride and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful confirmation of the elemental composition.

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as its protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₂₁NO₂, the monoisotopic mass of the free base is 187.15723 u. Therefore, the [M+H]⁺ ion would be detected at an m/z (mass-to-charge ratio) of approximately 188.1645. HRMS can measure this value to within a few parts per million (ppm), confirming the formula C₁₀H₂₂NO₂⁺ for the protonated species. nih.gov

A characteristic fragmentation pathway for tert-butyl esters of amino acids involves the loss of isobutylene (B52900) (56 Da) from the parent ion, resulting from the cleavage of the C-O bond of the ester. This would produce a prominent fragment ion corresponding to protonated D-leucine. Further fragmentation of the leucine structure can also be observed. google.com

Table 2: Expected Mass Spectrometry Data for D-Leucine tert-Butyl Ester

Ion Formula Calculated m/z Technique
[M+H]⁺C₁₀H₂₂NO₂⁺~188.16ESI-MS/HRMS
[M-C₄H₈+H]⁺C₆H₁₄NO₂⁺~132.10MS/MS

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within D-Leucine tert-Butyl Ester Hydrochloride. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands include a strong, sharp peak for the ester carbonyl (C=O) stretch, typically appearing around 1725-1745 cm⁻¹. rsc.orgresearchgate.net The presence of the primary amine hydrochloride is indicated by a broad and complex series of bands in the 2500-3100 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the -NH₃⁺ group. C-H stretching vibrations from the aliphatic isobutyl and tert-butyl groups are observed in the 2850-3000 cm⁻¹ range. Additionally, N-H bending vibrations for the ammonium (B1175870) salt can be seen around 1500-1600 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine Hydrochloride (-NH₃⁺)N-H Stretch2500 - 3100 (broad)
Aliphatic C-HC-H Stretch2850 - 3000
Ester Carbonyl (C=O)C=O Stretch1725 - 1745
Amine Hydrochloride (-NH₃⁺)N-H Bend1500 - 1600

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical and, most importantly, the enantiomeric purity of D-Leucine tert-Butyl Ester Hydrochloride.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are standard methods for determining the chemical purity of D-Leucine tert-Butyl Ester Hydrochloride. These techniques separate the target compound from any impurities, such as starting materials, byproducts from the synthesis, or degradation products.

For a polar compound like an amino acid ester hydrochloride, reversed-phase HPLC is commonly used. A C18 or C8 stationary phase is typical, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV detector, although the compound lacks a strong chromophore, making detection at low wavelengths (around 200-210 nm) necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry can be used for detection. The purity is calculated by integrating the peak area of the main component relative to the total area of all observed peaks.

The most critical purity assessment for D-Leucine tert-Butyl Ester Hydrochloride is the determination of its enantiomeric purity (or enantiomeric excess, ee). This ensures that the compound is not contaminated with its L-enantiomer, L-Leucine tert-Butyl Ester Hydrochloride. Chiral chromatography is the definitive method for this analysis.

This separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating the enantiomers of amino acid derivatives. nih.gov The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. rsc.orgnih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. A successful chiral separation will show two distinct peaks, one for the D-enantiomer and one for the L-enantiomer, enabling the calculation of enantiomeric purity with high accuracy. nih.gov In some cases, derivatization of the amino acid ester may be performed prior to gas chromatography (GC) on a chiral column. cat-online.com

Table 4: Example Conditions for Chiral Chromatography of Leucine Derivatives

Parameter Description Reference Example
Stationary Phase Chiral Stationary Phase (CSP)Chiralpak® AD
Mobile Phase Solvent MixtureHexane/Isopropanol
Detection Method of DetectionUV or MS

Note: Specific conditions must be optimized for the specific compound and column being used.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For amino acid derivatives like D-Leucine tert-Butyl Ester Hydrochloride, direct analysis can be challenging due to their polarity and limited volatility. Therefore, a crucial step often involves chemical derivatization to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Research Findings: The analysis of amino acids by GC is a well-established field, with derivatization being a key component of the methodology. A common approach involves silylation, where active hydrogen atoms are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. Studies on related amino acids have shown that quantitative silylation can be achieved, allowing for their separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive structure confirmation. nih.gov

For D-Leucine tert-Butyl Ester Hydrochloride, the primary amine group would be the target for derivatization. The resulting derivative would exhibit increased volatility and reduced polarity, enabling it to traverse the GC column and be detected. The retention time—the time it takes for the compound to pass through the column—serves as a key identifier. By comparing the retention time of an unknown sample to that of a known D-Leucine tert-Butyl Ester Hydrochloride standard under identical GC conditions, its presence can be confirmed. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative analysis.

Table 1: Illustrative GC Parameters for Derivatized Amino Acid Analysis

Parameter Condition Purpose
Column Capillary column (e.g., DB-5ms) Provides high-resolution separation of components in the mixture.
Injector Temp. 250 °C Ensures rapid volatilization of the derivatized analyte without degradation.
Oven Program Temperature gradient (e.g., 100°C to 280°C) Separates compounds based on their boiling points and interactions with the column's stationary phase.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID provides quantitative data, while MS provides structural information for identification.

| Carrier Gas | Helium or Hydrogen | An inert gas that carries the analyte through the column. |

Optical Rotation Measurements

Optical rotation is a critical measure for characterizing chiral molecules like D-Leucine tert-Butyl Ester Hydrochloride. It quantifies the extent to which a substance rotates the plane of plane-polarized light. As enantiomers, the D- and L- forms of a molecule rotate light by equal magnitudes but in opposite directions. The D-isomer (dextrorotatory) rotates light to the right (+), while the L-isomer (levorotatory) rotates it to the left (-). This property is indispensable for confirming the enantiomeric identity and purity of the compound.

Research Findings: The specific rotation is an intrinsic property of a chiral compound and is reported under standard conditions of temperature, light wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. For the enantiomer, L-Leucine tert-Butyl Ester Hydrochloride, a specific rotation value is reported as being between +18.0 and +21.0 degrees (c=2, EtOH). tcichemicals.com Based on the principles of stereochemistry, its mirror image, D-Leucine tert-Butyl Ester Hydrochloride, is expected to have a specific rotation of equal magnitude and opposite direction.

Table 2: Optical Rotation Data for Leucine tert-Butyl Ester Hydrochloride Enantiomers

Compound Expected Specific Rotation [α]D Direction of Rotation
L-Leucine tert-Butyl Ester Hydrochloride +18.0° to +21.0° (c=2, EtOH) tcichemicals.com Dextrorotatory (+)

| D-Leucine tert-Butyl Ester Hydrochloride | -18.0° to -21.0° (c=2, EtOH) | Levorotatory (-) |

Note: The value for the D-enantiomer is inferred from the reported data for the L-enantiomer.

X-ray Diffraction (XRD) Studies in Chiral Molecular Spaces

X-ray Diffraction (XRD) is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. researchgate.net

Research Findings: When applied to chiral molecules, XRD provides unique insights. A fundamental principle of crystallography is that enantiopure chiral molecules must crystallize in one of the 65 non-centrosymmetric (chiral) space groups out of the 230 possible space groups. wikipedia.orgresearchgate.net This is because the crystal structure of a single enantiomer cannot possess inversion centers or mirror planes, as these symmetry operations would convert the molecule into its mirror image, which is absent in an enantiopure crystal. Therefore, determining the space group through XRD analysis is a powerful method to confirm the chiral nature of the crystalline material. The resulting structural data provides unequivocal proof of the molecule's absolute configuration. researchgate.net

Structural Characterization of Layered Molecular Spaces

In the solid state, molecules of D-Leucine tert-Butyl Ester Hydrochloride arrange themselves into a highly ordered, repeating three-dimensional lattice. This packing can often result in the formation of distinct layers. X-ray diffraction is an essential tool for characterizing these layered molecular spaces.

Research Findings: XRD analysis provides detailed information about the dimensions of the unit cell—the basic repeating block of the crystal lattice. researchgate.net For layered structures, the diffraction pattern will exhibit characteristic peaks whose positions relate to the distance between the layers. researchgate.net By analyzing the positions and intensities of the diffraction peaks, researchers can determine key structural parameters, such as the interlayer spacing (d-spacing). libretexts.orgmdpi.com

Deviations from ideal layering, such as layer roughness or variations in thickness, can also be investigated using XRD. researchgate.net These structural details are crucial for understanding the intermolecular interactions—such as hydrogen bonding and van der Waals forces—that govern the crystal packing. In the case of D-Leucine tert-Butyl Ester Hydrochloride, the ammonium and chloride ions, along with the carbonyl group, are likely to form a network of hydrogen bonds, creating distinct hydrophilic layers separated by hydrophobic layers composed of the isobutyl and tert-butyl groups.

Table 3: Hypothetical XRD Data for a Layered Molecular Crystal

Diffraction Peak (2θ) Miller Index (hkl) d-spacing (Å) Structural Interpretation
8.8° (001) 10.0 Corresponds to the primary distance between molecular layers.
17.6° (002) 5.0 A second-order reflection of the primary layer spacing.
21.5° (110) 4.1 Indicates repeating distances within the plane of the layers.

This table is illustrative, demonstrating how XRD data is interpreted to reveal features of a layered structure.

Emerging Research Directions and Future Perspectives

Novel Applications of D-Leucine tert-Butyl Ester Hydrochloride in Materials Science

The distinct three-dimensional structure of D-Leucine tert-Butyl Ester Hydrochloride makes it a valuable building block for the creation of advanced materials with tailored chiral properties. These properties are crucial in a variety of applications, including separation sciences and the development of sophisticated molecular architectures.

Research into chiral layered molecular architectures is a burgeoning field, with the potential to create materials exhibiting unique optical, electronic, and catalytic properties. The incorporation of chiral molecules like D-Leucine tert-Butyl Ester Hydrochloride into these structures can induce a specific chirality at the supramolecular level. While direct studies on the integration of D-Leucine tert-Butyl Ester Hydrochloride into such architectures are still emerging, the principle of using chiral amino acid derivatives is well-established. The tert-butyl ester group can provide the necessary steric bulk and influence the interlayer spacing, while the amine and carbonyl groups offer sites for hydrogen bonding and other intermolecular interactions that are critical for the formation of stable, ordered layers. The D-configuration of the leucine (B10760876) moiety would impart a specific handedness to the resulting material, which could be exploited in applications such as chiral recognition and asymmetric catalysis.

A significant area of application for chiral compounds is in the development of Chiral Stationary Phases (CSPs) for chromatographic separation of enantiomers. D-Leucine derivatives have been successfully utilized for this purpose. registech.com For instance, a π-acceptor Leucine CSP, available in both D- and L-configurations, is effective for the separation of various classes of compounds, including benzodiazepines, under High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) conditions. registech.com

More specifically, research has been presented on the synthesis and characterization of both D- and L-leucine t-butyl ester bis(perfluoroethyl)sulfonylimide as chiral ionic liquids (CILs). wiley.com These CILs are being investigated as potential stationary phases for Gas Chromatography (GC). wiley.com The study involved the synthesis of these compounds through a simple anion metathesis reaction and their characterization using various analytical techniques. wiley.com The leucine-based ionic liquids were found to be liquids at room temperature and exhibited high thermal stability, a crucial property for GC stationary phases. wiley.com The chiral recognition ability of these CILs was demonstrated using a model chiral analyte, showcasing their potential for enantioselective separations. wiley.com The development of such CSPs is critical for the pharmaceutical industry, where the separation of enantiomers is often a regulatory requirement.

Table 1: Properties of Leucine-Based Chiral Ionic Liquids for GC Stationary Phases

Property Leucine-based Ionic Liquid
Thermal Decomposition Temperature 246 °C
Physical State at Room Temperature Liquid
Chiral Recognition Ability Demonstrated with model chiral analyte

Data sourced from a 2011 poster presentation on Amino Acid Based Chiral Ionic Liquids as Potential GC Stationary Phases. wiley.com

Advanced Biocatalytic Pathways for Sustainable Production

The increasing demand for enantiomerically pure compounds has driven the development of sustainable and efficient manufacturing processes. Biocatalysis, utilizing enzymes, offers a green alternative to traditional chemical synthesis, often providing high enantioselectivity and operating under mild reaction conditions.

The synthesis of D-amino acids and their derivatives is a key area where engineered enzymes are making a significant impact. nih.gov While traditional chemical methods for producing D-amino acids can be inefficient and environmentally unfriendly, enzymatic processes offer a highly selective and sustainable alternative. nih.gov Enzymes such as D-amino acid dehydrogenases, D-hydantoinases, and N-acyl-D-amino acid amidohydrolases are employed for the production of D-amino acids. nih.gov

Protein engineering has been instrumental in developing robust enzymes with improved activity, stability, and substrate specificity. nih.govnih.govrepec.orgmanchester.ac.ukrepec.org For instance, directed evolution has been used to create enzyme variants that can efficiently catalyze the synthesis of non-natural amino acids with high enantiomeric excess. nih.govrepec.orgmanchester.ac.ukrepec.org While specific research on engineered enzymes for the direct production of D-Leucine tert-Butyl Ester Hydrochloride is not yet widely published, the principles and techniques are readily applicable. The synthesis would likely involve a two-step enzymatic process: first, the production of the D-leucine backbone using an engineered aminotransferase or dehydrogenase, followed by an esterification step catalyzed by a lipase (B570770) or an esterase. The challenge lies in identifying or engineering an enzyme that can accommodate the bulky tert-butyl group and catalyze the esterification with high efficiency and enantioselectivity.

For biocatalytic processes to be economically viable on an industrial scale, the reuse of the enzyme is crucial. nottingham.ac.uklsbu.ac.uk Enzyme immobilization, the process of confining enzymes to a solid support, is a key enabling technology. nih.gov Immobilized enzymes offer several advantages, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation in packed-bed reactors. nottingham.ac.uklsbu.ac.ukagrilife.org

Various immobilization techniques, such as adsorption, covalent binding, entrapment, and cross-linking, have been developed and optimized for different enzymes and applications. nih.gov For the production of amino acids, immobilized aminoacylases have been used commercially for decades to resolve racemic mixtures. nottingham.ac.uklsbu.ac.uk In the context of D-Leucine tert-Butyl Ester Hydrochloride, an immobilized lipase or esterase could be used in a continuous flow reactor for the esterification of D-leucine. The choice of the support material and the immobilization method would be critical to ensure high enzyme activity and stability under the process conditions, which may include the use of organic solvents to improve the solubility of the substrates. The development of robust and efficient immobilized enzyme systems will be a key factor in the sustainable and cost-effective production of this and other chiral esters.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and interactions that are often difficult to obtain through experimental methods alone. In the context of D-Leucine tert-Butyl Ester Hydrochloride, these computational approaches can be applied to several key areas.

For instance, molecular docking simulations could be used to predict and understand the interactions between D-Leucine tert-Butyl Ester Hydrochloride and the active site of an enzyme, aiding in the design of engineered biocatalysts for its synthesis. Similarly, these simulations can be employed to elucidate the chiral recognition mechanisms between D-Leucine tert-Butyl Ester Hydrochloride-based chiral stationary phases and enantiomeric analytes, guiding the development of more efficient separation materials.

Furthermore, quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of the molecule, which is valuable for understanding its chemical behavior and for designing novel applications. While specific computational studies focused solely on D-Leucine tert-Butyl Ester Hydrochloride are not extensively documented in publicly available literature, the methodologies are well-established. For example, computational studies have been instrumental in understanding the structure-activity relationships of other amino acid-derived compounds. nih.gov The application of these computational tools to D-Leucine tert-Butyl Ester Hydrochloride holds significant promise for accelerating research and development in its various emerging applications.

Exploration in Complex Supramolecular Assemblies

The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in materials science, drug delivery, and catalysis. Amino acids and their derivatives are excellent building blocks for supramolecular assemblies due to their inherent chirality and ability to form multiple non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govnih.govresearchgate.net

While specific research on the supramolecular assembly of D-Leucine tert-butyl ester hydrochloride is not yet prevalent, the principles governing the self-assembly of similar molecules suggest its high potential in this area. The amphiphilic nature of this compound, with its charged amino group and hydrophobic side chain and ester, makes it a candidate for forming structures like micelles or vesicles in aqueous solutions.

The chirality of D-leucine can introduce a twist at the molecular level, leading to the formation of helical or other complex chiral superstructures. Studies on other chiral amino acid derivatives have shown that the steric bulk of protecting groups can significantly influence the resulting self-assembled structures. The bulky tert-butyl group in D-Leucine tert-butyl ester hydrochloride would likely play a critical role in directing the packing of the molecules and the morphology of the resulting assemblies. The investigation into the self-assembly of this compound could open up new avenues for creating novel biomaterials with unique properties.

Integration into Multidisciplinary Research at the Interface of Chemistry and Biology

D-Leucine tert-butyl ester hydrochloride is poised to be a valuable tool in multidisciplinary research that bridges chemistry and biology. Its utility as a building block for peptides and peptidomimetics is well-established. tcichemicals.com The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, leading to longer half-lives in biological systems. This is a crucial advantage in the development of peptide-based drugs.

The compound's role extends beyond peptide synthesis. As seen in the development of pyrazolo[3,4-d]pyrimidine-based antitumor agents, it serves as a chiral synthon for creating complex small molecules with specific biological activities. nsf.gov This highlights its importance in medicinal chemistry and drug discovery.

Furthermore, the study of D-amino acid-containing molecules is critical for understanding biological processes where these non-canonical amino acids play a role, such as in bacterial cell walls and certain neuropeptides. The availability of well-defined building blocks like D-Leucine tert-butyl ester hydrochloride facilitates the synthesis of probes and model systems to investigate these processes. The convergence of synthetic chemistry, computational modeling, and molecular biology will undoubtedly uncover new applications and deepen our understanding of the role of D-amino acids in biological systems.

Q & A

Q. What are the standard synthetic routes for preparing D-Leucine tert-Butyl Ester Hydrochloride, and how can reaction efficiency be optimized?

The compound is typically synthesized via esterification of D-Leucine with tert-butanol using coupling reagents like carbodiimides (e.g., EDC) in the presence of HCl to yield the hydrochloride salt . Key optimization parameters include controlling reaction temperature (often 0–25°C), stoichiometric ratios of reagents, and reaction time (12–24 hours). Post-synthesis purification involves washing with water to remove diethylammonium chloride byproducts and excess amines, followed by recrystallization from solvents like ethyl acetate/hexane . Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the identity and purity of D-Leucine tert-Butyl Ester Hydrochloride?

  • TLC : Used to monitor reaction progress and confirm intermediate retention factors.
  • NMR (¹H/¹³C) : Validates structural integrity; key signals include tert-butyl protons (δ ~1.4 ppm) and the α-proton of D-Leucine (δ ~3.8–4.2 ppm) .
  • HPLC : Quantifies purity (>98% by area under the curve) using reverse-phase columns (C18) with UV detection at 210 nm .
  • Mass Spectrometry : Confirms molecular weight (223.73 g/mol) via ESI-MS .

Q. How is D-Leucine tert-Butyl Ester Hydrochloride utilized in peptide synthesis?

The tert-butyl ester acts as a carboxyl-protecting group, enabling selective peptide bond formation at the amino terminus. It is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and cleavage via trifluoroacetic acid (TFA). For example, it facilitates the incorporation of D-Leucine into non-natural peptide sequences to study stereochemical effects on bioactivity .

Advanced Research Questions

Q. How does the stereochemistry of D-Leucine tert-Butyl Ester Hydrochloride influence its application in chiral peptide design?

The D-configuration introduces resistance to proteolytic degradation, making it valuable in designing stable peptide therapeutics. Comparative studies with L-isomers (e.g., L-Leucine tert-Butyl Ester Hydrochloride, CAS 2748-02-9) reveal differences in receptor binding kinetics and conformational stability in α-helical structures . Researchers must validate enantiomeric purity via chiral HPLC (e.g., Chirobiotic T columns) to avoid unintended racemization .

Q. What are the stability challenges of D-Leucine tert-Butyl Ester Hydrochloride under varying storage and reaction conditions?

The compound is hygroscopic and requires storage at −20°C in airtight containers . Degradation studies (via ¹H NMR and LC-MS) show hydrolysis of the ester bond at pH >8 or prolonged exposure to moisture, generating D-Leucine and tert-butanol. Stability in organic solvents (e.g., DMF, DCM) is superior, with <5% decomposition over 72 hours at 25°C .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC) during characterization?

Discrepancies may arise from residual solvents, salt forms, or impurities. Cross-validation using multiple techniques is essential:

  • NMR detects solvent traces (e.g., ethyl acetate at δ 1.2 ppm).
  • HPLC-MS identifies low-abundance impurities (e.g., dipeptide byproducts).
  • Elemental Analysis confirms Cl⁻ content (theoretical: ~15.8%) .

Q. What methodological considerations are critical for using D-Leucine tert-Butyl Ester Hydrochloride in solid-phase synthesis of complex peptides?

  • Coupling Efficiency : Use HATU or PyBOP as coupling reagents to minimize epimerization.
  • Cleavage Conditions : Optimize TFA concentration (95–100%) and scavengers (e.g., triisopropylsilane) to preserve stereochemistry.
  • Side-Chain Protection : Pair with orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential deprotection .

Q. How can researchers troubleshoot low yields in large-scale syntheses of D-Leucine tert-Butyl Ester Hydrochloride?

  • Byproduct Formation : Excess tert-butanol or HCl can generate tert-butyl chloride; optimize stoichiometry (1:1.2 molar ratio of D-Leucine to tert-butanol).
  • Solvent Choice : Use anhydrous dichloromethane (DCM) to suppress hydrolysis.
  • Workup Protocol : Implement liquid-liquid extraction (e.g., DCM/water) to isolate the product efficiently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.